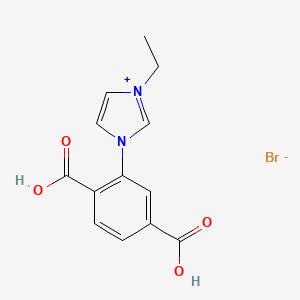
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide is a chemical compound that belongs to the class of imidazolium salts It is characterized by the presence of an imidazolium ring substituted with a 2,5-dicarboxyphenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide typically involves the reaction of 2,5-dicarboxybenzoic acid with 1-ethylimidazole in the presence of a brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide.
Coordination Reactions: The carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers.
Esterification: The carboxylate groups can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium chloride or potassium iodide.
Coordination Reactions: Conducted in solvents like DMF or ethanol, with metal salts such as copper(II) nitrate or zinc(II) acetate.
Esterification: Performed in the presence of an acid catalyst, such as sulfuric acid, and an alcohol, under reflux conditions.
Major Products
Substitution Reactions: The major products are the corresponding halide salts.
Coordination Reactions: The major products are metal-organic frameworks or coordination polymers.
Esterification: The major products are esters of the carboxylate groups.
Scientific Research Applications
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide primarily involves its ability to coordinate with metal ions through its carboxylate groups. This coordination can lead to the formation of stable complexes or frameworks, which can exhibit unique properties such as fluorescence or catalytic activity. The imidazolium ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the structures formed.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Another compound with carboxylate groups that can form coordination polymers.
3,5-Dicarboxyphenyl)terephthalamide: Used in the synthesis of metal-organic frameworks with similar applications.
Uniqueness
3-(2,5-Dicarboxyphenyl)-1-ethyl-1H-imidazol-3-ium bromide is unique due to the presence of the imidazolium ring, which imparts additional stability and versatility in forming coordination complexes. The ethyl group also provides a degree of hydrophobicity, which can influence the solubility and reactivity of the compound.
Properties
Molecular Formula |
C13H13BrN2O4 |
|---|---|
Molecular Weight |
341.16 g/mol |
IUPAC Name |
2-(3-ethylimidazol-3-ium-1-yl)terephthalic acid;bromide |
InChI |
InChI=1S/C13H12N2O4.BrH/c1-2-14-5-6-15(8-14)11-7-9(12(16)17)3-4-10(11)13(18)19;/h3-8H,2H2,1H3,(H-,16,17,18,19);1H |
InChI Key |
BJUFSOKCXJAQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


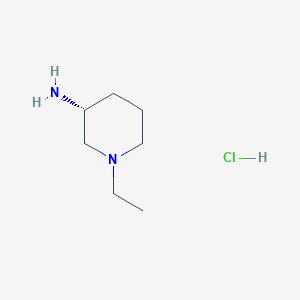
![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)

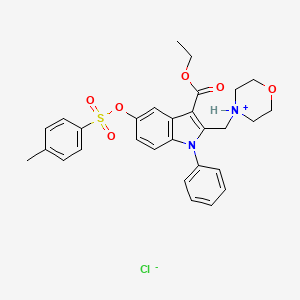
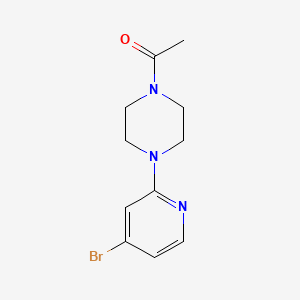
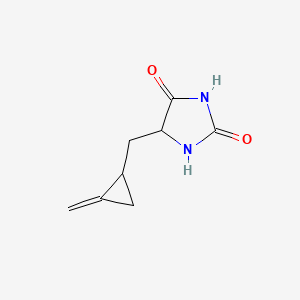

![2-Methyl-1H-benzo[d]imidazole-4,7-diamine](/img/structure/B12815376.png)
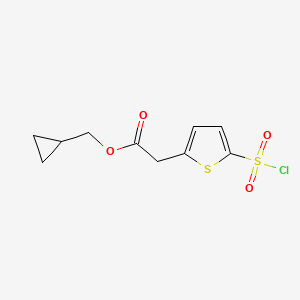
![N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide](/img/structure/B12815398.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)
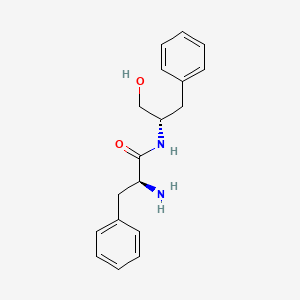
![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)
![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815418.png)
